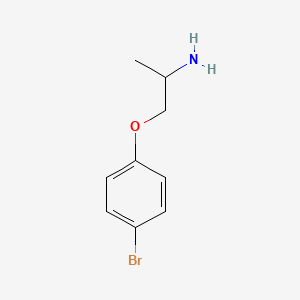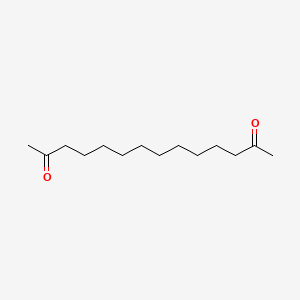![molecular formula C18H14N2O5 B3056366 Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- CAS No. 708263-68-7](/img/structure/B3056366.png)
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
説明
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl-] is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glycine, an amino acid that plays a crucial role in various physiological processes in the human body. The synthesis method of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl-] involves several steps, including the reaction of phthalic anhydride with glycine and the subsequent reaction with phenoxyacetic acid. The resulting compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Plant Stress Resistance
Glycine betaine and proline are significant organic osmolytes in plants, accumulating in response to environmental stresses like drought, salinity, extreme temperatures, and UV radiation. Their roles in enhancing enzyme and membrane integrity, along with mediating osmotic adjustment under stress conditions, are pivotal. However, their actual functions in plant osmotolerance are still debated. Research indicates that exogenous application of these compounds can significantly improve growth and crop yield under environmental stresses, although the most effective concentrations and application methods need further exploration (Ashraf & Foolad, 2007).
Metabolism in Wheat Leaves
Glycine plays a central role in the metabolism of simple organic acids and amino acids in wheat leaves, acting as a precursor for serine. The metabolism of glycine to sugars and its involvement in the glyoxylate-serine pathway, where serine is a key intermediate, highlights its importance in plant biochemistry (Wang & Burris, 1963).
Sleep Quality Improvement
Glycine significantly improves subjective sleep quality in individuals with insomniac tendencies. It increases plasma and cerebrospinal fluid glycine concentrations and induces a significant decrease in the core body temperature, associated with increased cutaneous blood flow. These effects may be mechanisms underlying glycine's influence on sleep (Bannai & Kawai, 2012).
Blood Pressure Regulation
Glycine is found to protect against oxidative stress in various pathological situations and is required for the biosynthesis of structural proteins like elastin. It has a potential protective effect against high blood pressure, possibly due to its role in reducing the generation of free radicals and increasing the availability of nitric oxide, as well as its involvement in critical metabolic pathways (Hafidi, Pérez, & Baños, 2006).
Anti-inflammatory and Immunomodulatory Effects
Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various forms of stress and injury, including shock, ischemia/reperfusion injury, and liver and renal toxicants. Glycine acts on inflammatory cells to suppress the activation of transcription factors and the formation of free radicals and inflammatory cytokines. It also stabilizes the plasma membrane potential and blocks the opening of non-specific pores in the plasma membrane, leading to necrotic cell death (Zhong et al., 2003).
特性
IUPAC Name |
2-[(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTQMDIOPUYGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472297 | |
| Record name | Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
708263-68-7 | |
| Record name | Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)

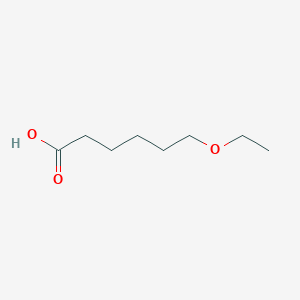

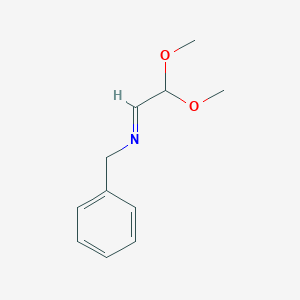

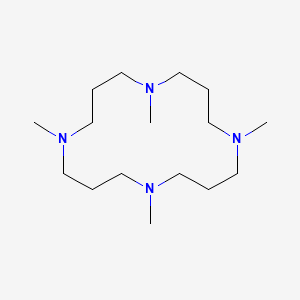


![(6S,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3056303.png)
